Fumaryl chloride

Description

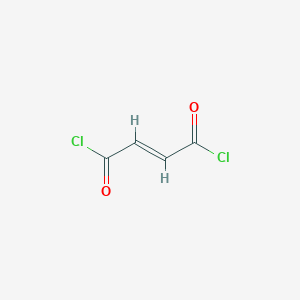

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYYJUJDFKGVKB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)Cl)\C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2 | |

| Record name | FUMARYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033519 | |

| Record name | Fumaryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fumaryl chloride appears as a straw colored fuming liquid with a pungent odor. Vapors irritate the eyes and mucous membranes. Corrosive to metals and tissue., Fuming straw-colored liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | FUMARYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.07 [mmHg] | |

| Record name | Fumaryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-63-4 | |

| Record name | FUMARYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumaryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioyl dichloride, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fumaryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUMARYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B95L4812RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fumaryl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl (B14642384) chloride, the diacyl chloride of fumaric acid, is a highly reactive chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the development of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing two reactive acyl chloride groups in a trans-configuration, allows for its use as a versatile building block in the synthesis of a wide array of compounds, including polymers, diamides, and esters. This guide provides an in-depth overview of the chemical and physical properties of fumaryl chloride, detailed experimental protocols for its synthesis and common reactions, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a fuming, straw-colored liquid with a pungent odor.[1][2] It is corrosive to metals and tissues.[1][2][3] The following tables summarize its key physical and chemical properties.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂O₂ | [4] |

| Molecular Weight | 152.96 g/mol | [5] |

| Appearance | Straw colored fuming liquid with a pungent odor | [1][2] |

| Melting Point | -11 °C | [6] |

| Boiling Point | 161-164 °C (lit.) | [5] |

| 62-64 °C at 13 mmHg | [3] | |

| Density | 1.415 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.499 (lit.) | [5] |

| Flash Point | 77 °C (lit.) | [6] |

| Vapor Pressure | 2.07 mmHg | [5] |

| Solubility | Decomposes in water | [6] |

Chemical Reactivity and Hazards

This compound is a reactive compound that requires careful handling.

-

Reactivity with Water: It reacts slowly and exothermically with water and moist air to produce hydrogen chloride fumes.[2][3] However, some studies suggest it is relatively unreactive with water under normal conditions.[2][3]

-

Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, amines, and other bases.[2][3] It may react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts.[2][3]

-

Hazards: this compound is corrosive and can cause severe skin burns and eye damage.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

1H and 13C NMR Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| 1H | ~7.3 | s | - | [8] |

| 13C | ~137 | - | - | [1] |

| ~163 | - | - | [1] |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency. The values presented are approximate based on available spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. Low-temperature IR and Raman spectra have also been studied.[9]

| Functional Group | Wavenumber (cm-1) |

| C=O stretch | ~1750 (strong) |

| C=C stretch | ~1640 (medium) |

Note: These are approximate values. For an accurate spectrum, refer to the NIST WebBook.[7]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for an acyl chloride. The primary fragmentation would likely involve the loss of a chlorine atom to form a stable acylium ion.

| m/z | Proposed Fragment |

| 152/154/156 | [M]+• (Molecular ion with chlorine isotopes) |

| 117/119 | [M-Cl]+ (Loss of a chlorine atom) |

| 89 | [M-Cl-CO]+ (Loss of chlorine and carbon monoxide) |

| 53 | [C₄H₂O]+• |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several methods, most commonly from maleic anhydride (B1165640) or fumaric acid.

1. Synthesis from Maleic Anhydride

This procedure is adapted from Organic Syntheses.[6]

-

Reactants:

-

Maleic anhydride (98 g, 1 mole)

-

Commercial phthaloyl chloride (230 g)

-

Anhydrous zinc chloride (2 g)

-

-

Procedure:

-

Place the maleic anhydride, phthaloyl chloride, and anhydrous zinc chloride in a 500-mL flask equipped with a thermometer and a distillation column.

-

Heat the mixture in an oil bath to an internal temperature of 130–135 °C for 2 hours. Avoid overheating.

-

Cool the reaction mixture to 90–95 °C.

-

Distill the crude this compound rapidly at reduced pressure (60–85 °C / 13–14 mmHg).

-

Redistill the collected fraction slowly to obtain pure this compound (62–64 °C / 13 mm). The yield is typically 82–95%.[3]

-

-

Storage: this compound should be stored in sealed glass containers.[6]

2. Synthesis from Fumaric Acid

This method utilizes thionyl chloride with an iron-containing promoter.[2]

-

Reactants:

-

Fumaric acid

-

Thionyl chloride (at least 2 moles per mole of fumaric acid)

-

Iron promoter (e.g., FeCl₂)

-

-

Procedure:

-

Combine fumaric acid, thionyl chloride, and the iron promoter in a flask fitted with a reflux condenser.

-

Heat the mixture to reflux and maintain this temperature for 2 to 24 hours, until the solid fumaric acid has completely reacted.

-

After the reaction is complete, recover the this compound by fractional distillation.

-

Typical Reactions of this compound

1. Reaction with Amines to Form Diamides

-

General Procedure:

-

Dissolve the primary or secondary amine (2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate (the diamide (B1670390) product and amine hydrochloride salt) is collected by filtration.

-

The crude product can be purified by washing with water to remove the amine salt, followed by recrystallization from a suitable solvent.

-

2. Reaction with Alcohols to Form Diesters

-

General Procedure:

-

In a flask equipped with a reflux condenser and a means to remove HCl gas (e.g., a bubbler connected to a base trap), combine the alcohol (in excess, can be used as the solvent) and this compound (1 equivalent). A non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl produced.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

If a base like pyridine (B92270) was used, filter off the pyridinium (B92312) hydrochloride salt.

-

Remove the excess alcohol and solvent under reduced pressure.

-

The crude diester can be purified by distillation or chromatography.

-

Visualizations

Synthesis of this compound from Maleic Anhydride

Caption: Workflow for the synthesis of this compound from maleic anhydride.

General Reaction of this compound with Nucleophiles

Caption: General reaction pathway of this compound with nucleophiles.

References

- 1. This compound(627-63-4) 13C NMR spectrum [chemicalbook.com]

- 2. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound(627-63-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Fumaryl Chloride (CAS 627-63-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fumaryl (B14642384) chloride , with the CAS number 627-63-4 , is a highly reactive acid halide that serves as a critical building block in organic synthesis.[1] Its bifunctional nature, characterized by two acyl chloride groups in a trans configuration, allows for its use as a cross-linking agent and a monomer in polymerization reactions.[2] This guide provides an in-depth overview of its chemical properties, synthesis, key reactions, applications, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

Fumaryl chloride is a clear to straw-colored, fuming liquid with a pungent odor.[3][4] It is known for its reactivity, particularly with moisture, and is incompatible with strong oxidizing agents, alcohols, amines, and other bases.[3][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Cl₂O₂ | [6][7] |

| Molecular Weight | 152.96 g/mol | [2][6] |

| Appearance | Clear yellow to straw-colored fuming liquid | [3][4] |

| Odor | Pungent | [3][4] |

| Melting Point | -2 °C | [5][7] |

| Boiling Point | 161-164 °C | [3][7] |

| Density | 1.415 g/mL at 25 °C | [3][7] |

| Refractive Index (n²⁰/D) | 1.499 | [3][7] |

| Flash Point | 73 °C (163.4 °F) | [8] |

| Solubility | Decomposes in water | [5][7] |

| InChI Key | ZLYYJUJDFKGVKB-OWOJBTEDSA-N | [2][6] |

| CAS Number | 627-63-4 | [2][6] |

Synthesis of this compound

Several methods for the preparation of this compound have been reported, primarily involving the chlorination of fumaric acid or its derivatives.[3][9] The choice of method often depends on the desired scale and purity.

Experimental Protocol: Synthesis from Maleic Anhydride (B1165640)

One common and efficient method involves the reaction of maleic anhydride with phthaloyl chloride in the presence of a catalyst, which also facilitates the isomerization from the cis (maleic) to the trans (fumaric) configuration.[2][9]

Materials:

-

Maleic anhydride (1 mole, 98 g)

-

Commercial phthaloyl chloride (slight molar excess, 230 g)

-

Anhydrous zinc chloride (2 g)

Procedure:

-

In a 500-mL flask equipped with a thermometer and a distillation column, combine maleic anhydride, phthaloyl chloride, and anhydrous zinc chloride.[9]

-

Heat the mixture in an oil bath to an internal temperature of 130–135 °C for 2 hours. It is crucial to avoid overheating to prevent decomposition and reduced yield.[9][10]

-

Distill the crude this compound rapidly under reduced pressure (collecting the fraction at 60–85 °C / 13–14 mm Hg).[9][10]

-

Perform a second, slower fractional distillation of the collected liquid, collecting the pure this compound fraction at 62–64 °C / 13 mm Hg.[9] The expected yield is 82–95%.[9]

Storage: this compound should be stored in sealed glass containers. Ground-glass stoppers are unsuitable as they can become "frozen" due to hydrolysis of the chloride.[9]

Synthesis of this compound from Maleic Anhydride.

Experimental Protocol: Synthesis from Fumaric Acid

A more direct approach involves the reaction of fumaric acid with a chlorinating agent, such as thionyl chloride, in the presence of an iron promoter.[2][11]

Materials:

-

Fumaric acid (174 parts)

-

Thionyl chloride (1120 parts)

-

FeCl₂·4H₂O (0.1 part)

Procedure:

-

Combine fumaric acid, thionyl chloride, and the iron promoter in a reaction vessel.[11]

-

Heat the mixture to reflux under atmospheric pressure for approximately 10 hours, or until the solid fumaric acid has completely dissolved.[11]

-

After the reaction is complete, recover the this compound by fractional distillation at atmospheric pressure.[11]

-

Collect the fraction boiling between 153-161 °C. A yield of approximately 92.4% can be expected.[11]

Key Reactions and Applications

This compound's reactivity is centered around its two electrophilic carbonyl carbons, making it a valuable reagent in various chemical transformations.[2]

Polymer Synthesis

A significant application of this compound is in the synthesis of biodegradable polymers for biomedical applications. For example, it is a key precursor in the preparation of oligo(poly(ethylene glycol) fumarate) (OPF) hydrogels and high molecular weight poly(propylene fumarate) (PPF), which are used in drug delivery and tissue engineering.[2][12]

Experimental Protocol: Synthesis of Poly(propylene fumarate) (PPF)

Materials:

-

This compound

-

Propylene (B89431) glycol

-

Potassium carbonate (proton scavenger)

Procedure:

-

React this compound and propylene glycol in the presence of potassium carbonate.

-

The initial reaction yields a low molecular weight oligomer.

-

Further transesterification of this oligomer leads to the formation of a high molecular weight polymer.

Synthesis of Poly(propylene fumarate) using this compound.

Synthesis of trans-Diamide Derivatives

This compound is also utilized in the synthesis of N,N'-disubstituted fumaramides, which are of interest in supramolecular chemistry, including the formation of transmembrane chloride channels.[2]

Other Applications

This compound serves as an intermediate in the manufacturing of:

Safety, Handling, and Storage

This compound is a corrosive and toxic substance that requires careful handling.[3][4]

Hazard Summary:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4]

-

Corrosivity: Causes severe skin burns and eye damage.[4] Vapors are irritating to the eyes and mucous membranes.[3][4]

-

Reactivity: Reacts with water or steam to produce toxic and corrosive fumes, including hydrogen chloride.[3][14] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[5] May react vigorously or explosively with ethers in the presence of metal salts.[3][5]

-

Flammability: Combustible liquid.[3] When heated to decomposition, it can emit highly toxic fumes of phosgene (B1210022) and HCl.[3][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.[4]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a closed system or with appropriate exhaust ventilation.[4][15]

-

Avoid contact with skin, eyes, and inhalation of vapors.[4][16]

-

Store in a cool, dry, well-ventilated area in tightly closed containers, away from moisture, heat, sparks, and open flames.[15][17]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

This technical guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]

- 3. This compound | 627-63-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound (CAS 627-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 95% | Fisher Scientific [fishersci.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]

- 12. This compound 95 627-63-4 [sigmaaldrich.com]

- 13. Fumaroyl chloride (627-63-4) at Nordmann - nordmann.global [nordmann.global]

- 14. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of Fumaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for fumaryl (B14642384) chloride, a crucial intermediate in the production of pharmaceuticals, dyestuffs, and agrochemicals. This document details the core methodologies, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication.

Core Synthesis Pathways

Fumaryl chloride is most commonly synthesized from either fumaric acid or maleic anhydride (B1165640). The choice of starting material and chlorinating agent significantly impacts the reaction conditions, yield, and purity of the final product. The two principal industrial methods are the reaction of fumaric acid with thionyl chloride and the reaction of maleic anhydride with phthaloyl chloride.

Synthesis from Fumaric Acid with Thionyl Chloride

This widely utilized method involves the direct chlorination of fumaric acid using thionyl chloride in the presence of an iron-based catalyst. Without a catalyst, the reaction of fumaric acid with thionyl chloride is either unsuccessful or results in insignificant yields.[1] The use of a promoter, such as iron salts or metallic iron, is essential to drive the reaction to completion.[1]

Reaction Mechanism: The synthesis proceeds via the conversion of the carboxylic acid groups of fumaric acid into acyl chlorides. The iron catalyst is believed to facilitate this transformation. The overall reaction is as follows:

HOOC-CH=CH-COOH + 2 SOCl₂ --(Fe catalyst)--> ClOC-CH=CH-COCl + 2 SO₂ + 2 HCl

A detailed experimental protocol for this method is outlined in U.S. Patent 2,653,168. A general procedure is as follows:

-

A mixture of fumaric acid, thionyl chloride (in a molar excess, typically 2 to 6 moles per mole of fumaric acid), and a catalytic amount of an iron promoter (e.g., hydrated ferrous sulfate, ferric chloride, or steel shavings) is prepared in a reaction vessel equipped with a reflux condenser.[1]

-

The mixture is heated to reflux temperature and maintained under reflux conditions.[1]

-

The reaction is monitored for completion, which is often indicated by the complete dissolution of the solid fumaric acid.[1] The reaction time can vary significantly, from approximately 2 to 24 hours, depending on the specific catalyst and reaction scale.[1]

-

Upon completion, the excess thionyl chloride is typically removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.[1]

| Parameter | Value | Reference |

| Starting Material | Fumaric Acid | [1] |

| Chlorinating Agent | Thionyl Chloride | [1] |

| Catalyst | Iron or Iron Compounds (e.g., FeSO₄·7H₂O, FeCl₂, steel shavings) | [1] |

| Molar Ratio (Thionyl Chloride : Fumaric Acid) | 2:1 to 6:1 | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2 - 24 hours | [1] |

| Yield | 85 - 92.4% | [1] |

Synthesis from Maleic Anhydride with Phthaloyl Chloride

An alternative and efficient route to this compound starts from maleic anhydride. This process involves the use of phthaloyl chloride as the chlorinating agent in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[2][3] This reaction is noteworthy as it involves the isomerization of the maleic backbone to the fumaric configuration.

Reaction Mechanism: The reaction proceeds through the opening of the maleic anhydride ring by phthaloyl chloride, followed by chlorination and isomerization to the thermodynamically more stable trans-isomer (this compound). The zinc chloride catalyst facilitates these transformations.

A well-established procedure for this synthesis is detailed in Organic Syntheses. The key steps are:

-

Maleic anhydride, commercial phthaloyl chloride, and a catalytic amount of anhydrous zinc chloride are combined in a reaction flask equipped with a thermometer and a distillation apparatus.[2]

-

The reaction mixture is heated in an oil bath to an internal temperature of 130-135°C for approximately 2 hours.[2] It is crucial to avoid overheating, as this can lead to decomposition and a reduction in yield.[2]

-

After the heating phase, the mixture is allowed to cool to 90-95°C.

-

The crude this compound is then rapidly distilled under reduced pressure.[2]

-

The collected distillate is subsequently redistilled slowly to obtain pure this compound.[2]

| Parameter | Value | Reference |

| Starting Material | Maleic Anhydride | [2][3] |

| Chlorinating Agent | Phthaloyl Chloride | [2][3] |

| Catalyst | Anhydrous Zinc Chloride | [2][3] |

| Reaction Temperature | 130 - 135°C | [2][3] |

| Reaction Time | 2 hours | [2][3] |

| Yield | 82 - 95% | [2][3] |

Alternative Chlorinating Agents

While thionyl chloride and phthaloyl chloride represent the most documented and industrially relevant chlorinating agents for this compound synthesis, other reagents are commonly used for the preparation of acid chlorides from carboxylic acids. These include oxalyl chloride and phosgene (B1210022). However, detailed experimental protocols and specific yield data for their application in this compound synthesis are less prevalent in the scientific literature.

-

Oxalyl Chloride: Oxalyl chloride is a mild and effective chlorinating agent that often provides clean reactions with gaseous byproducts (CO, CO₂, HCl), simplifying purification.[4][5] It is typically used with a catalytic amount of N,N-dimethylformamide (DMF). While it is a versatile reagent for acid chloride formation, its specific use for the synthesis of this compound is not as well-documented as the methods described above.

-

Phosgene: Phosgene is a highly reactive and economical chlorinating agent used in industrial-scale production of various acid chlorides. However, due to its extreme toxicity, its use requires specialized handling and safety precautions. A patent describes the use of phosgene for the preparation of monocarboxylic acid chlorides, but specific examples for dicarboxylic acids like fumaric acid are not provided.[6]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis pathways for this compound.

Figure 1: Comparative overview of the main synthesis pathways for this compound.

Figure 2: Experimental workflow for the synthesis of this compound from fumaric acid.

References

- 1. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 5. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. US3869485A - Preparation of acid chlorides with phosgene in the presence of a catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of Fumaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl (B14642384) chloride, the diacyl chloride of fumaric acid, is a highly reactive bifunctional molecule widely employed in organic synthesis. Its two electrophilic carbonyl centers readily react with a variety of nucleophiles, making it a valuable building block for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This technical guide provides a comprehensive overview of the reactivity profile of fumaryl chloride, detailing its reactions with common nucleophiles, its role in polymerization and cycloaddition reactions, and its application in Friedel-Crafts acylation. This document aims to serve as a detailed resource, providing quantitative data where available and outlining experimental protocols for key transformations.

Core Reactivity and General Principles

This compound's reactivity is primarily dictated by the two acyl chloride functional groups. The electron-withdrawing nature of the chlorine atoms renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. The trans-geometry of the carbon-carbon double bond is maintained throughout most of its reactions, influencing the stereochemistry of the resulting products.

The general mechanism for the reaction of this compound with nucleophiles follows a nucleophilic acyl substitution pathway. This typically involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. Given that this compound has two such reactive sites, it can undergo mono- or di-substitution depending on the stoichiometry and reaction conditions.

Reactions with Nucleophiles

Amines: Formation of Amides

This compound reacts readily with primary and secondary amines to form the corresponding fumaramides. The reaction is typically rapid and exothermic. The use of two equivalents of the amine is common, where one equivalent acts as the nucleophile and the second acts as a base to neutralize the hydrogen chloride byproduct. Alternatively, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be used.

Table 1: Reported Yields for the Synthesis of N,N'-Disubstituted Fumaramides

| Amine | Product | Yield (%) | Reference |

| 3-Fluoroaniline | N,N'-bis(3-fluorophenyl)fumaramide | 96 | [1] |

| 4-Fluoroaniline | N,N'-bis(4-fluorophenyl)fumaramide | 95 | [2] |

| 4-Chloroaniline | N,N'-bis(4-chlorophenyl)fumaramide | 92 | Not explicitly cited |

| 4-Bromoaniline | N,N'-bis(4-bromophenyl)fumaramide | 94 | Not explicitly cited |

| 4-Iodoaniline | N,N'-bis(4-iodophenyl)fumaramide | 90 | Not explicitly cited |

| 4-Methylaniline | N,N'-bis(4-methylphenyl)fumaramide | 93 | Not explicitly cited |

| 4-Methoxyaniline | N,N'-bis(4-methoxyphenyl)fumaramide | 91 | Not explicitly cited |

Experimental Protocol: General Synthesis of trans-Diamide Derivatives [1]

-

Dissolve the primary amine (10.0 mmol) in 10 mL of dichloromethane (B109758) (CH2Cl2).

-

Add this compound (5.0 mmol) dropwise to the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the precipitated product.

-

Recrystallize the solid product from methanol (B129727) to obtain the pure trans-diamide.

Alcohols: Formation of Esters

The reaction of this compound with alcohols yields fumarate (B1241708) esters. Similar to amidation, this reaction is typically carried out in the presence of a base to scavenge the HCl produced. The reactivity of the alcohol (primary > secondary > tertiary) plays a significant role in the reaction rate. Phenols can also be used as nucleophiles to form diaryl fumarates.[3]

Water: Hydrolysis

This compound reacts with water to undergo hydrolysis, ultimately forming fumaric acid and hydrogen chloride.[3] While acyl chlorides are generally highly reactive towards water, some reports suggest that the hydrolysis of this compound in water is relatively slow under normal conditions, though it can be violent and release toxic gases.[5][6] The reaction is exothermic.

Organometallic Reagents

The reaction of this compound with organometallic reagents offers a pathway to carbon-carbon bond formation.

-

Grignard Reagents: The reaction of acyl chlorides with Grignard reagents typically leads to the formation of tertiary alcohols due to the high reactivity of the Grignard reagent, which adds twice to the carbonyl group. It is expected that this compound would react similarly to produce a di-tertiary alcohol.

-

Organocuprates (Gilman Reagents): Organocuprates are less reactive than Grignard reagents and can be used to synthesize ketones from acyl chlorides. The reaction with this compound would likely proceed to form a diketone, as organocuprates do not readily react with ketones.[7] This selectivity allows for the formation of a carbon-carbon bond without over-addition.

Polymerization Reactions

This compound's bifunctional nature makes it an excellent monomer for condensation polymerization.

Polyester (B1180765) Synthesis

This compound reacts with diols to produce unsaturated polyesters, such as poly(propylene fumarate) (PPF).[8][9] These polymers are often used in biomedical applications due to their biodegradability. The reaction is a polycondensation process where ester linkages are formed with the elimination of HCl.

Table 2: Molecular Weight Data for Poly(propylene fumarate) Synthesis

| Parameter | Value | Reference |

| Number Average Molecular Weight (Mn) | 4900 (±700) Da | [8] |

| Weight Average Molecular Weight (Mw) | 9100 (±1300) Da | [8] |

| Polydispersity Index (PDI) | < 1.8 | [8] |

Experimental Protocol: Synthesis of Poly(propylene fumarate) [8]

-

React this compound and propylene (B89431) glycol in the presence of potassium carbonate. The potassium carbonate acts as a proton scavenger.

-

The initial reaction forms a low molecular weight oligomer.

-

Subject the oligomer to transesterification at elevated temperatures (kinetic studies performed over 16 hours) to increase the molecular weight.

Polyamide Synthesis

In a similar fashion to polyester synthesis, this compound reacts with diamines to form polyamides.[3] These reactions also proceed via a condensation mechanism with the elimination of HCl.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce a four-carbon chain with two carbonyl groups onto an aromatic ring. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] The electrophile in this reaction is the acylium ion, which is formed by the interaction of the acyl chloride with the Lewis acid. Due to the deactivating effect of the first acylation, a second acylation on the same aromatic ring is generally not observed.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [5][11]

-

To a cooled (0 °C) mixture of the aromatic compound and anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add a solution of this compound in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the product, typically by distillation or chromatography.

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The electron-withdrawing nature of the acyl chloride groups activates the double bond for reaction with a diene. For instance, it has been shown to react with furan.[12]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[13] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, alcohols, amines, and other bases.[6] It reacts with water and moisture, so it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable reagent in organic synthesis. Its ability to readily react with a wide range of nucleophiles to form stable amide and ester linkages is fundamental to its use in the synthesis of small molecules and polymers. Furthermore, its participation in Friedel-Crafts and Diels-Alder reactions expands its utility in constructing complex molecular architectures. A thorough understanding of its reactivity, coupled with appropriate handling procedures, enables its effective application in research and development across various scientific disciplines.

References

- 1. Synthesis of poly(propylene fumarate) by acylation of propylene glycol in the presence of a proton scavenger [repository.rice.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. This compound [webbook.nist.gov]

- 7. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 8. Synthesis of poly(propylene fumarate) by acylation of propylene glycol in the presence of a proton scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. This compound (627-63-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 13. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fumaryl Chloride: A Versatile Reagent in Chemical Synthesis

Fumaryl (B14642384) chloride , with the chemical formula C₄H₂Cl₂O₂, is a highly reactive acid chloride that serves as a critical building block in a wide array of chemical syntheses.[1][2] Its bifunctional nature, characterized by two acyl chloride groups attached to a trans-configured carbon-carbon double bond, allows it to be a versatile precursor for polymers, pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides an in-depth overview of the core applications of fumaryl chloride, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Core Applications of this compound

This compound's utility stems from its ability to readily undergo reactions at its two electrophilic carbonyl carbons. This dual reactivity enables it to function as a monomer in polymerization reactions or as a cross-linking agent. The rigid trans-geometry of the ethylene (B1197577) bridge between the carbonyl groups imparts specific stereochemical constraints on the resulting products.

The primary applications of this compound can be categorized as follows:

-

Polymer Chemistry : It is extensively used as a monomer for the synthesis of biodegradable and biocompatible polyesters and polyamides. These polymers find significant applications in the biomedical field, particularly in tissue engineering and drug delivery systems.[3]

-

Organic Synthesis : this compound is a key reagent for introducing the fumaroyl group into various organic molecules. This is particularly important in the synthesis of pharmaceuticals and agrochemicals where the fumarate (B1241708) moiety can impart specific biological activities.[1]

-

Cross-linking Agent : The ability of this compound to react with functional groups on different polymer chains makes it an effective cross-linking agent. This is utilized to enhance the mechanical properties and thermal stability of polymers.[1]

Physicochemical Properties

This compound is a straw-colored, fuming liquid with a pungent odor.[2][4] It is corrosive to metals and tissues and its vapors can cause irritation to the eyes and mucous membranes.[2][4]

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂O₂ | [5] |

| Molecular Weight | 152.96 g/mol | [5] |

| Boiling Point | 161-164 °C (lit.) | [2] |

| Melting Point | -2 °C | [2] |

| Density | 1.415 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.499 (lit.) | [2] |

| Flash Point | 165 °F | [2] |

| Water Solubility | Decomposes | [2] |

Experimental Protocols

Synthesis of this compound from Maleic Anhydride (B1165640)

This protocol describes a common laboratory-scale synthesis of this compound.

Reactants and Materials:

-

Maleic anhydride (98 g, 1 mole)

-

Commercial phthaloyl chloride (230 g)

-

Anhydrous zinc chloride (2 g)

-

500-mL three-necked round-bottomed flask

-

Thermometer

-

Efficient fractionating column

-

Distilling flask (receiver)

-

Oil bath

Procedure:

-

Place maleic anhydride, commercial phthaloyl chloride, and anhydrous zinc chloride in the 500-mL flask.

-

Equip the flask with a thermometer and a fractionating column connected to a receiving flask.

-

Heat the reaction mixture in an oil bath to an internal temperature of 130–135°C for 2 hours. Caution: Overheating can lead to decomposition and reduced yield.

-

Allow the mixture to cool to 90–95°C.

-

Distill the this compound as rapidly as possible, collecting the fraction boiling between 60–85°C at 13–14 mm Hg.

-

Redistill the collected fraction slowly, collecting the pure this compound boiling at 62–64°C at 13 mm Hg.

Yield: 125–143 g (82–95%)[6][7]

Synthesis of Oligo(poly(ethylene glycol) fumarate) (OPF)

This protocol details the synthesis of a biodegradable polymer for tissue engineering applications.[1][8][9]

Reactants and Materials:

-

Poly(ethylene glycol) (PEG)

-

This compound

-

Triethylamine (B128534) (proton scavenger)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis

Procedure:

-

Drying of Reagents: Dry the dichloromethane and PEG to remove any water, which can interfere with the reaction.

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the dried PEG in anhydrous dichloromethane.

-

Addition of Reactants: Prepare separate solutions of this compound and triethylamine in anhydrous dichloromethane. Add these solutions dropwise to the stirring PEG solution at 0°C. The recommended molar ratios are 1 mole PEG : 0.9 mole this compound and 1 mole this compound : 2 moles triethylamine.[8]

-

Reaction: Allow the reaction to proceed, which results in the formation of OPF and triethylamine hydrochloride salt as a byproduct.

-

Purification:

-

Filter the solution to remove the precipitated salt.

-

Crystallize the OPF product twice.

-

Wash the crystallized product.

-

Dry the final OPF product under vacuum.

-

Outcome: The molecular weight of the resulting OPF oligomers depends on the molecular weight of the initial PEG, the molar ratios of the reactants, their purity, and the reaction time.[8]

Synthesis of trans-diamide Derivatives

This protocol describes the synthesis of new trans-diamide derivatives from this compound and substituted anilines.[10]

Reactants and Materials:

-

This compound (5.0 mmol)

-

Substituted primary amines (e.g., 3-Fluoroaniline (B1664137), 10.0 mmol)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Methanol (for crystallization)

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (10.0 mmol) in 10 mL of dichloromethane.

-

Add this compound (5.0 mmol) dropwise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting materials are consumed, filter the precipitated product.

-

Crystallize the product from methanol.

Yield: High yields are generally obtained, though ortho-substituted primary amines may result in lower yields due to steric hindrance.[10] For example, the reaction with 3-fluoroaniline yielded 96% of the corresponding trans-diamide.[10]

Concluding Remarks

This compound is a cornerstone reagent in modern synthetic chemistry, offering a gateway to a diverse range of functional materials and molecules. Its high reactivity and well-defined stereochemistry make it an invaluable tool for polymer chemists and organic synthesists alike. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the development of novel materials and pharmaceuticals. As with all reactive chemicals, appropriate safety precautions should be strictly adhered to when handling this compound.[4]

References

- 1. Synthesis of oligo(poly(ethylene glycol) fumarate) [repository.rice.edu]

- 2. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of oligo(poly(ethylene glycol) fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of oligo(poly(ethylene glycol) fumarate) | Springer Nature Experiments [experiments.springernature.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Fumaryl Chloride: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physical properties of fumaryl (B14642384) chloride (CAS No. 627-63-4). Intended for professionals in research, scientific, and drug development fields, this document consolidates essential quantitative data into a clear, tabular format for ease of reference. Furthermore, it outlines the standard experimental methodologies employed for the determination of these key physical characteristics. This guide also includes a visualization of the general workflow for characterizing the physical properties of a liquid chemical compound.

Introduction

Fumaryl chloride, with the chemical formula C₄H₂Cl₂O₂, is a highly reactive acyl chloride derived from fumaric acid.[1][2] It presents as a straw-colored, fuming liquid with a pungent odor.[1][3] Its high reactivity, particularly with nucleophiles, makes it a valuable intermediate in organic synthesis, including the preparation of pharmaceuticals, dyestuffs, and insecticides.[2][4] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the design and optimization of processes in which it is a key reagent.

Physical Properties of this compound

The physical properties of this compound have been determined and are well-documented in the chemical literature. The following table summarizes the key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Cl₂O₂ | [1] |

| Molecular Weight | 152.96 g/mol | [1][5][6] |

| Appearance | Straw-colored fuming liquid | [1][3] |

| Odor | Pungent, acrid | [1] |

| Density | 1.415 g/mL at 25 °C | [2][5][7] |

| Melting Point | -2 °C | [2][3] |

| Boiling Point | 161-164 °C | [2][5][7] |

| Flash Point | 73 °C (165 °F) | [2][8] |

| Refractive Index | n20/D 1.499 | [2][5][7] |

| Vapor Pressure | 2.07 mmHg | [1] |

| Solubility | Decomposes in water | [2][3] |

Experimental Protocols for Determination of Physical Properties

While the specific historical experimental details for the determination of this compound's physical properties are not extensively available in readily accessible literature, the following sections describe the standard, contemporary methodologies that would be employed for such characterizations.

Density Measurement

The density of a liquid such as this compound is typically determined using a digital density meter or a pycnometer.

-

Digital Density Meter (Oscillating U-tube Method - ASTM D4052): A small sample volume is introduced into a U-shaped oscillating tube.[6][7] The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[6] This frequency change is then used, in conjunction with calibration data, to calculate the density of the liquid.[6][7] This method is fast, requires a small sample volume, and provides high accuracy.[7]

-

Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed when empty, then when filled with the sample liquid.[9] The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9] This method is highly accurate but more time-consuming than the digital density meter method.[7]

Melting Point Determination

The melting point of a substance that is solid at or near room temperature is determined using a capillary melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Capillary Melting Point Apparatus (e.g., Mel-Temp): A small, powdered sample of the solidified substance is packed into a capillary tube.[2][8] The tube is placed in a heated block, and the temperature is gradually increased.[2] The melting point range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the entire sample has transitioned to a liquid.[2][8] A slow heating rate (e.g., 1-2 °C per minute) is crucial for an accurate measurement.[2]

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or by using a Thiele tube.

-

Distillation Method: A simple distillation apparatus is set up with the liquid sample in the distilling flask.[10] The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured by a thermometer placed at the vapor outlet.[11] This temperature represents the boiling point of the substance at the prevailing atmospheric pressure.[11]

-

Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.[11] The setup is attached to a thermometer and heated in a Thiele tube containing a heating oil.[11] As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[11]

Refractive Index Measurement

The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.

-

Abbe Refractometer: A few drops of the liquid sample are placed on the prism of the refractometer.[12] Light is passed through the sample, and the instrument is adjusted until a sharp line of demarcation between light and dark fields is observed through the eyepiece.[12] The refractive index is then read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20 °C with the sodium D-line (n20/D).[13]

Solubility and Reactivity with Water

For reactive compounds like acyl chlorides, a standard solubility test in water is not applicable as they undergo a chemical reaction.

-

Reactivity Observation: The "solubility" of this compound in water is characterized by its decomposition.[2][5] This is typically observed by carefully adding a small amount of this compound to water and noting the vigorous reaction, which produces fumaric acid and hydrochloric acid fumes.[5] This high reactivity is a key chemical property rather than a measure of physical solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general logical workflow for the characterization of the physical properties of a liquid chemical such as this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 10. vernier.com [vernier.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

Navigating the Matrix: A Technical Guide to the Solubility of Fumaryl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of fumaryl (B14642384) chloride in organic solvents. Given its high reactivity, understanding the solubility profile of fumaryl chloride is critical for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. This document outlines its qualitative solubility in various solvent classes, provides a detailed experimental protocol for solubility determination of a reactive acyl chloride, and presents a logical workflow for solvent selection.

Core Concept: Solubility and Reactivity Interplay

This compound ((E)-But-2-enedioyl dichloride) is a highly reactive bifunctional acyl chloride. Its utility as a chemical intermediate is largely dictated by its ability to dissolve in a solvent without undergoing significant degradation or unwanted side reactions. The electrophilic nature of the acyl chloride groups makes it susceptible to nucleophilic attack by many common solvents. Therefore, solvent selection is a critical parameter that balances solubility with chemical compatibility.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Remarks and Reactivity Profile |

| Aprotic, Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | Soluble | Generally good solvents for dissolving this compound with minimal reactivity under anhydrous conditions. Benzene has been cited as a suitable solvent.[1] |

| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Soluble | Commonly used as reaction solvents for acyl chlorides. Strict anhydrous conditions are necessary to prevent hydrolysis. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | While this compound is soluble in ethers, caution is paramount. It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[1][2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Potentially Soluble, but Reactive | Likely to be soluble but can react with enolates or trace water. Use with caution. |

| Esters | Ethyl Acetate, Methyl Acetate | Potentially Soluble, but Reactive | May undergo transesterification or other side reactions, especially in the presence of catalysts or impurities. |

| Nitriles | Acetonitrile | Potentially Soluble | A common polar aprotic solvent, but its compatibility should be verified for specific applications as trace water can lead to hydrolysis. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Reactive | Reacts with amide solvents. Not recommended as a solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Reacts vigorously with alcohols to form esters.[2] Not suitable as solvents. |

| Amines | Triethylamine, Pyridine | Reactive | Reacts readily with amines to form amides.[2] Not suitable as solvents. |

| Water | Decomposes | This compound reacts with water, though the reaction may be slow without a catalyst, to form fumaric acid and hydrochloric acid.[2][3][4][5][6][7] |

Experimental Protocol: Gravimetric Method for Solubility Determination of a Reactive Acyl Chloride

Due to the high reactivity of this compound, a standard equilibrium solubility determination method needs to be adapted to ensure anhydrous conditions and minimize solute degradation. The following protocol outlines a gravimetric method suitable for this purpose.

Objective: To determine the approximate solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Inert gas (Nitrogen or Argon)

-

Drying agent (e.g., molecular sieves)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (4-decimal place)

-

Temperature-controlled shaker or water bath

-

Syringes and needles

-

Glove box or Schlenk line

Procedure:

-

Solvent Preparation: Dry the chosen solvent over a suitable drying agent (e.g., activated 4Å molecular sieves) for at least 24 hours.

-

Inert Atmosphere: Perform all subsequent steps under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent hydrolysis of this compound.

-

Sample Preparation:

-

Pre-weigh a series of clean, dry glass vials with their caps.

-

Add a known volume (e.g., 2.00 mL) of the anhydrous solvent to each vial.

-

Add incrementally increasing, precisely weighed amounts of this compound to each vial.

-

-

Equilibration:

-

Tightly seal the vials.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a set period (e.g., 24 hours), with gentle agitation. This time may need to be optimized to ensure saturation is reached without significant sample degradation.

-

-

Observation:

-

After equilibration, visually inspect each vial for the presence of undissolved this compound. The vial with the highest concentration of this compound that shows complete dissolution represents a point below the solubility limit, while the next vial with undissolved solid represents a point above the solubility limit.

-

-

Gravimetric Analysis (for a more precise measurement):

-

For the vial containing the lowest concentration of undissolved solid, allow the solid to settle.

-

Carefully extract a known volume of the clear supernatant using a pre-weighed, gas-tight syringe.

-

Dispense the supernatant into a pre-weighed, dry vial.

-

Weigh the vial containing the supernatant to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of inert gas or under vacuum at a low temperature.

-

Once the solvent is fully evaporated, weigh the vial containing the non-volatile solute residue. The nature of this residue should be confirmed (e.g., by NMR) to ensure it is unreacted this compound.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound and the mass of the solvent in the aliquot.

-

Express the solubility in g/100 g of solvent or mol/L.

-

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for a reaction involving this compound is a critical step that goes beyond simple solubility. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable organic solvent for reactions involving this compound.

This guide provides a foundational understanding of this compound's solubility, emphasizing the critical interplay with its reactivity. For any specific application, it is imperative to perform preliminary experimental verification of solubility and compatibility under the proposed reaction conditions.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:627-63-4 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 627-63-4 [m.chemicalbook.com]

Spectroscopic Profile of Fumaryl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for fumaryl (B14642384) chloride (CAS No. 627-63-4), a key bifunctional reagent in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound verification and reaction monitoring. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid in practical application.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for fumaryl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.0-7.2 | Singlet | Olefinic CH |

¹³C NMR Data [2]

| Chemical Shift (ppm) | Assignment |

| ~138 | Olefinic CH |

| ~165 | Carbonyl (C=O) |

Note: Precise chemical shifts can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770-1800 | Strong | C=O stretch |

| ~1640 | Medium | C=C stretch |

| ~970 | Strong | trans C-H bend |

| ~700-800 | Strong | C-Cl stretch |

Data is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 152 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 154 | Moderate | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl) |

| 156 | Low | [M+4]⁺ (Molecular ion with ³⁷Cl₂) |

| 117 | High | [M-Cl]⁺ |

| 89 | High | [M-Cl-CO]⁺ or [C₃H₂ClO]⁺ |

| 53 | Moderate | [C₄H₂]⁺ |

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, a corrosive and moisture-sensitive liquid.[5][6] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

NMR Spectroscopy

-

Sample Preparation:

-

In a nitrogen-purged glovebox or under an inert atmosphere, carefully transfer approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆) into a clean, dry 5 mm NMR tube.

-

Using a microliter syringe, add 1-2 drops of this compound to the solvent in the NMR tube.

-

Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

-

-

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean and dry.

-

In a fume hood, carefully place a single drop of this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) immediately after the measurement.

-

Mass Spectrometry

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

-

Transfer the solution to a 2 mL autosampler vial and cap securely.

-

-

Data Acquisition (Electron Ionization - EI):

-

Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The this compound will be separated from the solvent on the GC column and then introduced into the mass spectrometer.

-

Acquire the mass spectrum in EI mode, typically at 70 eV.

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. This compound(627-63-4) 1H NMR [m.chemicalbook.com]

- 2. This compound(627-63-4) 13C NMR [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]

- 6. nj.gov [nj.gov]

A Technical Guide to the Thermodynamic Properties of Fumaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl (B14642384) chloride, systematically named (E)-but-2-enedioyl dichloride, is a reactive organic compound and a derivative of fumaric acid. As an acyl chloride, it serves as a valuable building block and intermediate in the synthesis of various pharmaceuticals, dyestuffs, and polymers.[1][2] Its high reactivity, particularly towards nucleophiles, is central to its utility in chemical synthesis.[3][4] A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessment, and computational modeling of its behavior.

This technical guide provides a summary of the available thermodynamic and physical data for fumaryl chloride. It details the experimental and computational methodologies that can be employed to determine its core thermodynamic properties and illustrates key reaction and experimental workflows.

Core Thermodynamic and Physical Properties

Table 1: Summary of Physical and Thermodynamic Data for this compound

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₄H₂Cl₂O₂ | - | - | [5][6][7] |

| Molecular Weight | 152.96 | g/mol | - | [8][9] |

| Boiling Point | 161 - 164 | °C | Atmospheric Pressure | [8][10] |

| 432.2 - 435.7 | K | Atmospheric Pressure | [5] | |

| Melting Point | -2 | °C | - | |

| Density | 1.415 | g/mL | 25 °C | [8][10] |

| Refractive Index | 1.499 | n20/D | 20 °C | [8][10] |

| Enthalpy of Vaporization (ΔvapH) | 45.6 | kJ/mol | 303 K (30 °C) | [5] |

| Standard Enthalpy of Formation (ΔfH°) | Data not available | kJ/mol | 298.15 K | - |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | kJ/mol | 298.15 K | - |

| Standard Molar Entropy (S°) | Data not available | J/(mol·K) | 298.15 K | - |

| Heat Capacity (Cp) | Data not available | J/(mol·K) | 298.15 K | - |

Methodologies for Thermodynamic Property Determination

Given the incomplete experimental dataset, this section details the established protocols for determining the fundamental thermodynamic properties of a reactive compound like this compound.

Experimental Protocols

1. Enthalpy of Formation (ΔfH°) via Solution Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly by measuring the enthalpy of a reaction for which the enthalpies of formation of all other participants are known, and then applying Hess's Law. The hydrolysis of this compound is a suitable reaction.

Reaction: ClOC(CH)₂COCl(l) + 2H₂O(l) → HOOC(CH)₂COOH(s) + 2HCl(aq)

Protocol:

-

Calorimeter Calibration: The heat capacity of an isoperibol or isothermal solution calorimeter is first determined by performing a reaction with a known enthalpy change or by using an electrical heater.

-

Sample Preparation: A precise mass of high-purity this compound is sealed in a fragile glass ampoule. A large, known excess of water or a dilute basic solution is placed inside the calorimeter vessel.

-